molecular formula C7H10BF4N3 B15201713 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate

3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B15201713
M. Wt: 222.98 g/mol
InChI Key: JUTDYJANOWEUAY-UHFFFAOYSA-N
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Description

3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate is a chemical compound that belongs to the class of organic salts It is characterized by its unique structure, which includes a cyanoethyl group attached to an imidazolium ring, and a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 1-methylimidazole with 2-cyanoethyl bromide in the presence of a suitable base, followed by the addition of tetrafluoroboric acid or its salts. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazolium salts.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.

Biology: In biological research, 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate is employed as a tool for studying enzyme mechanisms and as a potential inhibitor for various biological targets.

Medicine: In the field of medicine, this compound has shown promise as a therapeutic agent, particularly in the treatment of certain types of cancer and infectious diseases.

Industry: In industry, it is used as a catalyst in chemical reactions, as well as in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The imidazolium ring can act as a ligand, forming complexes with metal ions, while the cyanoethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

  • 1-Methylimidazole: Similar in structure but lacks the cyanoethyl group.

  • Imidazolium salts: Other imidazolium salts with different substituents on the imidazole ring.

  • Tetrafluoroborate salts: Other tetrafluoroborate salts with different cations.

Uniqueness: 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate is unique due to its combination of the cyanoethyl group and the imidazolium ring, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H10BF4N3

Molecular Weight

222.98 g/mol

IUPAC Name

3-(3-methylimidazol-3-ium-1-yl)propanenitrile;tetrafluoroborate

InChI

InChI=1S/C7H10N3.BF4/c1-9-5-6-10(7-9)4-2-3-8;2-1(3,4)5/h5-7H,2,4H2,1H3;/q+1;-1

InChI Key

JUTDYJANOWEUAY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CCC#N

Origin of Product

United States

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